molecular formula C20H16ClN3O5S2 B2743447 2-chloro-4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898429-85-1

2-chloro-4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2743447
CAS RN: 898429-85-1
M. Wt: 477.93
InChI Key: QIECUPXUBXWDJT-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H16ClN3O5S2 and its molecular weight is 477.93. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds within this chemical class, including quinoline and thiophene derivatives, have been extensively researched for their potential pharmacological applications. For instance, a study on the synthesis and characterization of quinazoline derivatives explored their utility as diuretic and antihypertensive agents, showcasing the potential for similar compounds to serve in therapeutic roles (Rahman et al., 2014). Another investigation into organo-soluble thioether-bridged polyphenylquinoxalines highlighted their ultra-high refractive indices and low birefringences, indicating applications in material science for optical devices (Cheng Li et al., 2010).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of such compounds are also of significant interest. Research into the facile and convenient synthesis of 3-alkylamino-5-arylthiophenes demonstrated the versatility of these compounds in generating a variety of substituents, which can be pivotal in the development of new drugs or materials (Kim & Kim, 2000). Moreover, the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxy-methylquinoline for formal total syntheses of various natural products underlines the importance of these compounds in synthetic organic chemistry (Roberts et al., 1997).

Material Science Applications

In material science, the structural properties of thiophene and quinoline derivatives have been utilized to develop compounds with specific optical and electronic characteristics. A study on the development of a new manufacturing route to the novel anticonvulsant SB-406725A underscores the intricate synthesis processes involved in creating pharmaceutically relevant compounds (Walker et al., 2010).

Future Directions

There is no available information on the future directions or potential applications of this compound .

properties

IUPAC Name

2-chloro-4-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5S2/c21-17-12-15(24(26)27)7-8-16(17)20(25)22-14-6-5-13-3-1-9-23(18(13)11-14)31(28,29)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIECUPXUBXWDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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